Succinic acid

Übersicht

Beschreibung

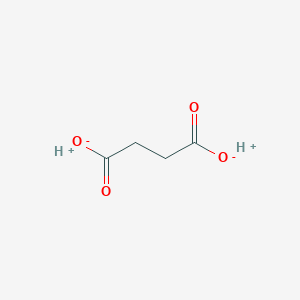

Succinic acid (C₄H₆O₄), a four-carbon dicarboxylic acid (CAS 110-15-6), is a pivotal industrial platform chemical with applications in pharmaceuticals, food additives, polymers, and adhesives . Its molecular mass is 118.09 g/mol, with a boiling point of 235°C and a melting point of 185–190°C . Traditionally synthesized via petrochemical routes, modern bio-based production methods using microbes like Actinobacillus succinogenes have gained prominence due to sustainability advantages, yielding 11.5 kilotons annually with a 20.4% return on investment .

Vorbereitungsmethoden

Chemical Synthesis Methods

Oxidation of Paraffin and Maleic Anhydride

The oxidation of paraffin wax or maleic anhydride represents a conventional petrochemical route for succinic acid production. In the paraffin oxidation method, long-chain alkanes undergo deep oxidation at elevated temperatures (180–220°C) to yield a mixture of carboxylic acids, including this compound. Steam distillation and crystallization are subsequently employed to isolate this compound from the mixture . Maleic anhydride, derived from benzene or butane oxidation, serves as another precursor. Catalytic hydrogenation of maleic anhydride using palladium or nickel catalysts at 130–140°C produces succinic anhydride, which is hydrolyzed to this compound . While these methods achieve yields exceeding 80%, they rely on non-renewable fossil fuels and generate substantial environmental waste .

Catalytic Hydrogenation of Unsaturated Acids

Liquid-phase hydrogenation of maleic or fumaric acids has gained traction due to its high selectivity. A patented method (US8546611B2) utilizes a modified palladium catalyst supported on γ-alumina, achieving over 90% conversion of maleic acid to this compound at 100–150°C and 5–10 MPa hydrogen pressure . Recent studies on Fe/CeO₂ and Cu/CeO₂ catalysts demonstrate that Cu/CeO₂ achieves 68% this compound conversion to γ-hydroxybutyric acid (GHB) at 200°C, while Fe-Cu/CeO₂ promotes γ-butyrolactone (GBL) formation, highlighting the role of catalyst composition in product selectivity .

Table 1: Catalytic Hydrogenation Performance Comparison

| Catalyst | Temperature (°C) | Conversion (%) | Primary Product | Yield (%) |

|---|---|---|---|---|

| Pd/γ-Al₂O₃ | 120 | 95 | This compound | 90 |

| Cu/CeO₂ | 200 | 68 | GHB | 52 |

| Fe-Cu/CeO₂ | 200 | 65 | GBL | 48 |

Electrolytic Oxidation

Electrolytic methods employ maleic acid or anhydride as feedstocks in a sulfuric acid electrolyte. In a ceramic electrolytic cell, maleic acid undergoes oxidation at the anode, producing this compound with a Faradaic efficiency of 75–85% . This method avoids high-temperature conditions but requires significant energy input and generates sulfate byproducts, complicating purification .

Biotechnological Production Methods

Anaerobic Fermentation

Anaerobic fermentation using microbial strains like Actinobacillus succinogenes and Anaerobiospirillum succiniciproducens converts glucose or glycerol into this compound via the reductive branch of the tricarboxylic acid (TCA) cycle. A. succinogenes achieves titers of 50–70 g/L with yields of 0.6–0.8 g/g glucose under pH-controlled conditions . The process requires CO₂ supplementation to maintain redox balance, as phosphoenolpyruvate carboxylase (PPC) fixes CO₂ into oxaloacetate, funneling carbon toward succinate .

Table 2: Microbial Strains and Fermentation Performance

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

|---|---|---|---|---|

| A. succinogenes ATCC 53488 | Glucose | 50 | 0.75 | 1.5 |

| E. coli KJ134 (ΔldhA, Δpfl) | Glucose | 32 | 0.55 | 0.8 |

| C. glutamicum BOL | Glucose | 133.8 | 1.09 | 2.53 |

Metabolic Engineering Strategies

Metabolic engineering enhances this compound biosynthesis by redirecting carbon flux and optimizing cofactor balances. In Escherichia coli, knockout of lactate dehydrogenase (ldhA) and pyruvate formate lyase (pfl) channels carbon toward the TCA cycle, increasing succinate yield by 2.6-fold . Overexpression of pyruvate carboxylase (pyc) in Corynebacterium glutamicum boosts CO₂ fixation, achieving a record titer of 152.2 g/L . Additionally, Yarrowia lipolytica engineered with the glyoxylate shunt produces this compound aerobically, bypassing NADH limitations .

Downstream Purification Techniques

Electrodialysis and Ion Exchange

Post-fermentation broth purification involves electrodialysis to separate succinate salts from cells and organic acids. A two-stage electrodialysis process concentrates succinate 3–4 fold, followed by ion exchange using Dowex 50Wx8 (cationic) and IRA-94 (anionic) resins to remove residual Na⁺ and SO₄²⁻ ions . This yields a this compound product with <1% nitrogenous impurities and <10 ppm sulfates .

Crystallization and Evaporation

Crystallization from aqueous solutions at 4–10°C produces high-purity this compound crystals (>99.5%). Evaporation under vacuum (50–60°C) pre-concentrates the solution, reducing energy consumption during crystallization .

Analyse Chemischer Reaktionen

Neutralization Reactions

Succinic acid reacts exothermically with bases, both organic and inorganic, to form salts and water. The general reaction can be represented as follows:

where represents a metal ion from the base.

Reaction with Metals

This compound can react with active metals such as sodium and potassium to produce hydrogen gas and metal salts. The reaction is slow in dry conditions but can accelerate in the presence of moisture:

Oxidation and Reduction Reactions

This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents, leading to the formation of other organic compounds such as succinic anhydride or even carbon dioxide under extreme conditions:

Conversely, it can be reduced by strong reducing agents to yield compounds like butanol.

Polymerization Reactions

This compound may also initiate polymerization reactions when combined with certain catalysts or under specific conditions, leading to the formation of polyesters or other polymeric materials.

Biochemical Pathways Involving this compound

This compound is an important intermediate in various metabolic pathways, particularly in the Krebs cycle (citric acid cycle), where it is produced through the decarboxylation of α-ketoglutarate:

Metabolic Engineering for Production

Recent studies have focused on enhancing this compound production through metabolic engineering of Escherichia coli. For instance, recombinant strains have been developed that utilize sucrose for this compound production under anaerobic conditions. These engineered strains have shown significant improvements in yield and productivity:

-

Maximum succinate concentration:

-

Cell-specific productivity:

These advancements highlight the potential for biotechnological applications in producing this compound sustainably from renewable resources .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Precursor for Chemicals and Polymers

Succinic acid serves as a precursor for several high-value chemicals and polymers:

- 1,4-Butanediol (BDO) : A key intermediate used in the production of plastics, solvents, and elastic fibers. BDO is crucial in manufacturing connectors, insulators, and other automotive components .

- Polybutylene Succinate (PBS) : A biodegradable polymer synthesized from this compound, which is gaining traction in sustainable packaging and disposable products .

Table 1: Key Products Derived from this compound

| Product | Application Area |

|---|---|

| 1,4-Butanediol | Plastics, solvents |

| Polybutylene Succinate | Biodegradable plastics |

| Alkyd Resins | Coatings and paints |

| Polyester Polyols | Polyurethane production |

1.2 Food Industry

In the food sector, this compound is utilized as an acidity regulator and flavoring agent. It is commonly found in soft drinks, jams, and other processed foods . Its safety profile allows it to be used in dietary supplements as well.

1.3 Pharmaceutical Applications

This compound plays a role in pharmaceutical formulations, acting as an excipient or intermediate in drug synthesis. Its potential therapeutic effects include anti-inflammatory properties and benefits for metabolic health .

Environmental Applications

2.1 Biodegradable Plastics

The use of this compound in producing biodegradable plastics aligns with environmental sustainability efforts. PBS, derived from this compound, is compostable and reduces reliance on fossil fuels .

2.2 Carbon Sequestration

Recent studies indicate that this compound production can aid in carbon dioxide fixation during microbial fermentation processes. This characteristic positions this compound as a component of carbon reduction strategies .

Case Studies

3.1 Microbial Production Techniques

Research has demonstrated various microbial strains capable of producing this compound efficiently:

- Corynebacterium glutamicum : Engineered strains have achieved up to 152 g/L of this compound under anaerobic conditions through metabolic engineering techniques .

- Actinobacillus succinogenes : Recognized as one of the most effective natural producers of this compound via fermentation processes using agro-industrial waste .

3.2 Economic Viability

A techno-economic analysis of this compound production reveals promising cost-effectiveness when utilizing renewable biomass sources compared to traditional petrochemical methods. The integration of waste biomass not only reduces costs but also enhances sustainability .

Wirkmechanismus

Succinic acid exerts its effects primarily through its role in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase in complex II of the electron transport chain, which is involved in ATP production. This compound also acts as a signaling molecule, influencing gene expression and cellular function. It has been shown to stimulate neural system recovery and enhance immune function .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Succinic acid is distinguished from other organic acids by its dicarboxylic structure and unique physicochemical behavior:

Key Observations :

- Acidity and Solubility : this compound’s moderate acidity (pH 2.7) and solubility make it suitable for drug delivery systems, unlike fumaric acid’s low solubility or oxalic acid’s toxicity .

Economic and Environmental Impact

- Market Position : Bio-based this compound is a 1,4-butanediol substitute, with a projected 90% annual market growth . Competitors like citric acid face saturation in food sectors .

- Sustainability : Bio-production emits 72% less CO₂ than petrochemical methods, outperforming adipic acid (nylon precursor) and maleic anhydride derivatives .

Biologische Aktivität

Succinic acid, a dicarboxylic acid with the chemical formula CHO, is a key intermediate in various metabolic pathways. It plays significant roles in cellular metabolism and has garnered attention for its diverse biological activities, including antibacterial, immunomodulatory, and metabolic effects. This article will explore these activities, supported by case studies and research findings.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Pseudomonas fluorescens, with diameter of inhibition zone (DIZ) values of 27.57 mm and 18.90 mm, respectively . The mechanism involves increased leakage of nucleic acids from bacterial cells treated with this compound, indicating potential damage to the cell membrane .

Table 1: Antibacterial Effects of this compound

| Bacteria | DIZ (mm) | Nucleic Acid Leakage (fold increase) |

|---|---|---|

| Staphylococcus aureus | 27.57 | 2.12 (1× MIC), 2.55 (2× MIC), 2.60 (4× MIC) |

| Pseudomonas fluorescens | 18.90 | 1.88 (1× MIC), 2.00 (2× MIC), 1.97 (4× MIC) |

2. Immunomodulatory Effects

This compound also influences immune responses, particularly in the context of infections involving anaerobic bacteria such as Bacteroides. Research indicates that this compound can inhibit neutrophil function at lower pH levels, which is significant in mixed intra-abdominal infections where such conditions prevail. At pH 5.5, this compound markedly reduced the phagocytic killing of Escherichia coli and impaired neutrophil migration and chemotaxis . This suggests that this compound may enhance the virulence of Bacteroides-containing infections by modulating immune responses.

3. Metabolic Effects

In metabolic studies, this compound has been shown to affect body weight and insulin sensitivity in animal models. In a study involving high-fat diet-induced obesity in mice, exogenous treatment with this compound improved mitochondrial function and reduced adiposity without positively affecting glucose regulation . This indicates its potential role as a therapeutic agent in metabolic disorders.

Table 2: Metabolic Effects of this compound in Animal Models

| Study Focus | Effect Observed |

|---|---|

| High-fat diet-induced obesity | Reduced adiposity; improved mitochondrial capacity |

| Insulin action | No significant improvement noted |

4. Case Studies

Case Study: this compound in Diabetes Management

A study investigated the effects of this compound monoethyl ester on diabetic mice, revealing insulinotropic properties that lowered blood glucose levels and improved redox balance . These findings suggest that this compound derivatives may have therapeutic potential in managing diabetes.

Case Study: this compound's Role in Neurodegenerative Diseases

In neurodegenerative models, this compound treatment led to improvements in motor behavior and cognitive functions, indicating its protective effects on mitochondrial oxidative phosphorylation dysfunction . This highlights its potential as a neuroprotective agent.

5. Industrial Applications

The production of this compound via microbial fermentation has been explored for its industrial relevance. Engineered strains such as Corynebacterium glutamicum and Issatchenkia orientalis have been developed to enhance this compound yields under low pH conditions, showcasing its potential for sustainable production methods .

Table 3: Microbial Production of this compound

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| Corynebacterium glutamicum | Fed-batch fermentation | 152.2 |

| Issatchenkia orientalis | Pilot-scale fermentation | 63.1 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying succinic acid and resolving structural ambiguities in biological samples?

- Methodology :

- LC-MS/MS is the gold standard for precise quantification in complex matrices (e.g., fermentation broths or cellular extracts). It minimizes interference from co-eluting metabolites and provides high sensitivity .

- NMR spectroscopy confirms structural identity and purity by analyzing chemical shifts (e.g., distinguishing this compound from its derivatives like fumaric or malic acid). For example, the characteristic doublet of doublets for methylene protons in H NMR resolves structural ambiguities .

- FTIR rapidly identifies functional groups (e.g., carboxylate stretches at ~1700 cm) but lacks quantification capabilities .

Q. How can researchers experimentally validate this compound's role in the TCA cycle and energy metabolism?

- Methodology :

- Use C-labeled glucose or glycerol in isotopic tracer studies to track this compound synthesis via metabolic flux analysis (MFA). For example, C enrichment in succinate under anaerobic conditions confirms its role in reductive TCA pathways .

- Knockout models (e.g., disrupting phosphoenolpyruvate carboxykinase) can isolate this compound's contribution to ATP synthesis in microbial systems .

Q. What parameters are critical for optimizing this compound production in batch fermentation?

- Methodology :

- pH control : Maintain near-neutral pH using MgCO (20–30 g/L) to stabilize enzymes like PEP carboxykinase .

- Carbon source optimization : Compare glycerol, glucose, or agro-industrial waste (e.g., barley straw hydrolysate) for yield () and productivity () using response surface methodology (RSM) .

- CO supplementation : Adjust partial pressure (0.1–0.5 bar) to enhance carboxylation reactions; quantify flux via mass balance models .

Advanced Research Questions

Q. How can contradictory flux distributions in genome-scale metabolic models (GEMs) be resolved?

- Methodology :

- Validate in silico predictions (e.g., ATP yield) with chemostat experiments under controlled dilution rates. For Mannheimia succiniciproducens, discrepancies in PEP carboxylation flux were resolved by integrating transcriptomic data into GEMs .

- Apply constraint-based reconstruction and analysis (COBRA) to reconcile gaps between predicted and observed succinate yields. Sensitivity analysis identifies critical reactions (e.g., malate dehydrogenase) requiring experimental validation .

Q. What strategies improve metabolic robustness in this compound-producing strains under industrial conditions?

- Methodology :

- Adaptive laboratory evolution (ALE) : Subject strains (e.g., Actinobacillus succinogenes) to gradual osmotic stress or substrate limitation to enhance tolerance .

- CRISPR interference (CRISPRi) : Downregulate competing pathways (e.g., acetate formation) while overexpressing NADH-dependent malic enzyme to redirect flux toward succinate .

Q. How do Plackett-Burman and central composite designs (CCD) improve media optimization?

- Methodology :

- Screening phase (Plackett-Burman) : Test 8–10 variables (e.g., MgCO, KHPO) in minimal media to identify significant factors (). For Enterobacter sp., MgCO and glycerol were prioritized .

- Optimization phase (CCD) : Refine concentrations using a quadratic model. A 17-run CCD for barley straw saccharification achieved 93.25% yield by optimizing enzyme loading (70 mg/g-glucan) and residence time (72 h) .

Q. What methodologies integrate techno-economic analysis (TEA) with bioprocess design?

- Methodology :

- Retro-TEA : Define target metrics (e.g., production cost < $1.50/kg) and reverse-engineer critical parameters (e.g., titer > 80 g/L, yield > 0.75 g/g). For sucrose-based processes, reducing downstream separation costs by 30% was identified as a key milestone .

- Sensitivity analysis : Rank variables (e.g., feedstock price, fermentation time) using Monte Carlo simulations to prioritize R&D efforts .

Q. How can CO fixation pathways be leveraged to enhance this compound yield in gas-fermentation systems?

- Methodology :

- Gas-stripping reactors : Couple CO sparging with in situ product removal (ISPR) to alleviate end-product inhibition. For Saccharomyces cerevisiae strains, this increased yield by 22% .

- Metabolic engineering : Introduce heterologous carbonic anhydrase to improve intracellular CO hydration rates, as demonstrated in E. coli knock-in models .

Q. Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed this compound yields in kinetic models?

- Methodology :

- Parameter estimation : Use global fitting algorithms (e.g., Markov Chain Monte Carlo) to refine kinetic constants (e.g., for PEP carboxykinase) from time-course data .

- Model reduction : Eliminate non-identifiable parameters via principal component analysis (PCA) to improve predictive accuracy .

Q. What experimental frameworks resolve pH-dependent instability in this compound quantification?

- Methodology :

- Buffered extraction : Use phosphate-buffered saline (PBS, pH 7.4) to stabilize samples during LC-MS/MS analysis. Compare with unbuffered controls to quantify degradation rates .

- Spike-and-recovery assays : Validate extraction efficiency under varying pH (4–9) to identify optimal conditions for biological matrices .

Eigenschaften

IUPAC Name |

butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | succinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-24-9 | |

| Record name | Butanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6023602 | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °C (open cup) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |

CAS No. |

110-15-6 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.